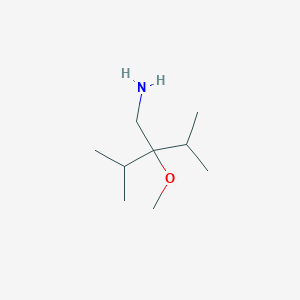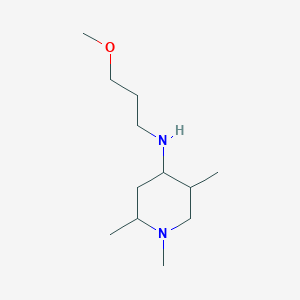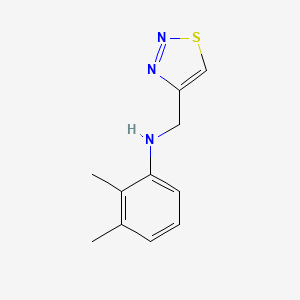![molecular formula C9H11N5 B13274550 1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13274550.png)
1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a triazole ring fused with a pyridine moiety, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper(I) ions to yield 1,2,3-triazoles. The starting materials include 2-methyl-3-pyridinemethanol and sodium azide, which undergo a series of reactions to form the desired triazole compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted triazoles, which can be further utilized in various applications .
Scientific Research Applications
1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
- 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine
Uniqueness: 1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its specific triazole-pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar heterocyclic compounds .
Properties
Molecular Formula |
C9H11N5 |
|---|---|
Molecular Weight |
189.22 g/mol |
IUPAC Name |
1-[(2-methylpyridin-3-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H11N5/c1-7-8(3-2-4-11-7)5-14-6-9(10)12-13-14/h2-4,6H,5,10H2,1H3 |
InChI Key |
UOMGWWZCLQCYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)CN2C=C(N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.1.0]hexan-1-amine](/img/structure/B13274471.png)
amine](/img/structure/B13274474.png)

![2-[(4-Chlorophenyl)thio]cyclohex-1-ene-1-carboxylic acid](/img/structure/B13274485.png)

![2-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13274490.png)





![1-{[1-(3-Methoxyphenyl)ethyl]amino}propan-2-ol](/img/structure/B13274538.png)

![N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B13274551.png)
